1-benzyl-4-(4-chlorobenzyl)piperazine

Description

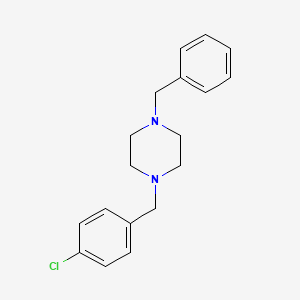

1-Benzyl-4-(4-chlorobenzyl)piperazine is a disubstituted piperazine derivative featuring two benzyl groups: one unmodified benzyl moiety and a second 4-chlorobenzyl group. The compound’s structure consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, each substituted with a benzyl group.

The 4-chlorobenzyl group is a critical pharmacophore in medicinal chemistry, often improving lipophilicity, metabolic stability, and target binding affinity. This compound’s structural framework is shared with several bioactive molecules, including enzyme inhibitors, anticancer agents, and central nervous system (CNS) modulators .

Properties

IUPAC Name |

1-benzyl-4-[(4-chlorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIQZWIBPJLZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations:

- Benzyl vs. Benzoyl : Replacing the benzyl group with a benzoyl moiety (as in 1-benzyl-4-(4-chlorobenzoyl)piperazine) introduces a carbonyl group, altering hydrogen-bonding capacity and solubility .

Physicochemical and Drug-like Properties

Table 2: Physicochemical Properties of Selected Derivatives

*Estimated using fragment-based methods.

‡Compound 8a (N-phenylpiperazinyl derivative) has solubility <20 μM .

Key Observations:

- The 4-chlorobenzyl group increases lipophilicity (logP ~3.5) compared to DBZP (logP ~2.5), which may enhance membrane permeability but reduce aqueous solubility .

- Piperazines with ethylene or methylene spacers (e.g., compounds 8ac, 8j) exhibit improved solubility (60–80 μM) due to optimized pKa values (~5–7) of the piperazine nitrogen .

Q & A

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic : 0.1 M HCl, 70°C, 24 hours → Monitor by HPLC for dechlorination or ring cleavage.

- Oxidative : 3% HO, room temperature → Check sulfoxide formation via MS.

Stability is pH-dependent; store lyophilized at -20°C for long-term preservation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.